![molecular formula C11H12INO2 B12091588 1-(3-Iodobenzoyl)pyrrolidin-3-ol](/img/structure/B12091588.png)
1-(3-Iodobenzoyl)pyrrolidin-3-ol
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Overview
Description
1-(3-Iodobenzoyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3-iodobenzoyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(3-Iodobenzoyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of the 3-Iodobenzoyl Group: The 3-iodobenzoyl group can be introduced via an acylation reaction using 3-iodobenzoic acid and a suitable activating agent.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-(3-Iodobenzoyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Reduction: The 3-iodobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the 3-iodobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Iodobenzoyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: It is used in studies to understand the interaction of pyrrolidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Iodobenzoyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially affecting their activity . The 3-iodobenzoyl group may also play a role in binding to specific receptors or active sites .
Comparison with Similar Compounds
1-(3-Iodobenzoyl)pyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:
1-(3-Chlorobenzoyl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of iodine.
1-(3-Bromobenzoyl)pyrrolidin-3-ol: Similar structure but with a bromine atom instead of iodine.
1-(3-Fluorobenzoyl)pyrrolidin-3-ol: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interaction with biological targets .
Biological Activity
1-(3-Iodobenzoyl)pyrrolidin-3-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives and is characterized by the presence of an iodobenzoyl group, which may influence its interaction with biological targets.
Chemical Structure and Properties
The chemical formula of this compound is C12H12INO, and it has a molecular weight of approximately 275.13 g/mol. The structure includes a pyrrolidine ring, which contributes to its biological activity, and an iodobenzoyl moiety that may enhance its reactivity and binding affinity to various biological targets.
Property | Value |
---|---|
Molecular Formula | C12H12INO |
Molecular Weight | 275.13 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. It appears to interact with cellular receptors, leading to altered cell cycle progression and increased cell death in malignant cells .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the iodobenzoyl group enhances the compound's ability to bind to proteins or enzymes involved in critical biological processes, potentially altering their activity.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential .
Investigation into Anticancer Properties
Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 15 µM after 48 hours of exposure. The study concluded that the compound could be a promising candidate for further development in cancer therapy .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-(4-Iodophenyl)pyrrolidin-3-ol | Similar iodo group but different phenyl position | Moderate antimicrobial activity |
1-(2-Chlorobenzoyl)pyrrolidin-3-ol | Chlorine instead of iodine | Lower anticancer efficacy |
1-(Phenyl)pyrrolidin-3-ol | No halogen substituent | Limited biological activity |
Properties
Molecular Formula |
C11H12INO2 |
---|---|
Molecular Weight |
317.12 g/mol |
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-(3-iodophenyl)methanone |
InChI |
InChI=1S/C11H12INO2/c12-9-3-1-2-8(6-9)11(15)13-5-4-10(14)7-13/h1-3,6,10,14H,4-5,7H2 |
InChI Key |
OASJVXKKMPRQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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